PROTAC ATR degrader-1

ATR Degradation Colorectal Cancer Xenograft Model

PROTAC ATR degrader-1 (ZS-7) is the first-in-class, highly selective ATR degrader (DC50 0.53 μM). It abrogates both kinase-dependent and scaffolding functions—a feat impossible with classical ATR inhibitors. Unlike alternative degraders, ZS-7 shows no off-target CHK1 degradation and maintains ATR depletion for ~12 h post-washout, enabling rigorous pharmacodynamic studies. This compound is the mandatory benchmark for medicinal chemistry programs and the definitive chemical probe for ATM-deficiency synthetic lethality research. Procure ZS-7 to ensure experimental validity, reproducibility, and translational relevance.

Molecular Formula C46H52N12O8S
Molecular Weight 933.0 g/mol
Cat. No. B12366124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ATR degrader-1
Molecular FormulaC46H52N12O8S
Molecular Weight933.0 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8
InChIInChI=1S/C46H52N12O8S/c1-28-27-66-24-23-57(28)36-25-35(50-42(51-36)31-17-21-48-41-30(31)16-20-47-41)46(18-19-46)67(2,65)54-39(61)14-12-29-26-56(55-53-29)22-7-5-3-4-6-11-37(59)49-33-10-8-9-32-40(33)45(64)58(44(32)63)34-13-15-38(60)52-43(34)62/h8-10,16-17,20-21,25-26,28,34H,3-7,11-15,18-19,22-24,27H2,1-2H3,(H,47,48)(H,49,59)(H,52,60,62)/t28-,34?,67-/m1/s1
InChIKeyIUWSYBIZVHHDNW-QOTXXRQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC ATR Degrader-1 (ZS-7) for Scientific Procurement


PROTAC ATR degrader-1 (compound ZS-7, CAS: 2925916-30-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Ataxia Telangiectasia and Rad3-related (ATR) kinase [1]. It functions by simultaneously binding ATR and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent proteasomal degradation of ATR . This compound is the first reported potent PROTAC degrader of ATR, with a degradation half-maximal concentration (DC50) of 0.53 μM in ATM-deficient LoVo colorectal cancer cells [1].

Why Substituting PROTAC ATR Degrader-1 with Other ATR-Targeting Tools Is Not Recommended


In research applications, ATR-targeting tools are not interchangeable. PROTAC ATR degrader-1 achieves pharmacological elimination of the entire ATR protein, which ablates both its kinase-dependent and kinase-independent scaffolding functions [1]. This mechanism contrasts with small-molecule ATR kinase inhibitors (e.g., AZD6738), which only block catalytic activity [1]. Furthermore, PROTAC ATR degrader-1 exhibits a distinct degradation profile compared to other ATR PROTACs. For instance, PROTAC ATR degrader-3 demonstrates off-target CHK1 degradation (DC50 = 135 nM), whereas ZS-7 is highly selective for ATR [1]. Substituting ZS-7 with an alternative degrader or inhibitor would therefore compromise experimental validity by altering the biological outcomes and data reproducibility.

Quantitative Differentiation Guide for PROTAC ATR Degrader-1 (ZS-7)


Superior Antitumor Activity and Safety vs. Parent ATR Inhibitor In Vivo

In a LoVo human colorectal cancer xenograft mouse model, PROTAC ATR degrader-1 (ZS-7) demonstrated improved antitumor activity and safety profiles compared to the parent small-molecule ATR inhibitor, AZD6738 [1]. This direct head-to-head comparison in an in vivo model provides strong evidence for selecting ZS-7 over its parent inhibitor for advanced preclinical studies.

ATR Degradation Colorectal Cancer Xenograft Model In Vivo Efficacy

High Selectivity for ATR Degradation Over Other Kinases and Off-Targets

Global proteomics analysis revealed that PROTAC ATR degrader-1 (ZS-7) highly selectively induces ATR degradation to the highest degree among over 4800 proteins analyzed [1]. In contrast, PROTAC ATR degrader-3, another ATR-targeting PROTAC, also degrades CHK1 with a DC50 of 135 nM, indicating significant off-target activity . This comparative proteomic data establishes ZS-7 as a more selective tool for studying ATR biology.

ATR Degradation Selectivity Proteomics Off-Target Analysis

Sustained ATR Degradation Post-Washout Enables Durable Pharmacodynamic Response

PROTAC ATR degrader-1 (ZS-7) promotes sustained ATR degradation via the ubiquitin-proteasome system, with proteasome-mediated degradation lasting approximately 12 hours after compound washout in LoVo cell lines [1]. This event-driven pharmacology is a hallmark of PROTACs and is not observed with reversible ATR kinase inhibitors, which require continuous target occupancy.

ATR Degradation Pharmacodynamics Washout Kinetics Proteasome

First-in-Class Designation Validates Novelty and Utility as a Research Probe

PROTAC ATR degrader-1 (ZS-7) is explicitly described in the peer-reviewed literature as 'the first potent PROTAC degrader of ATR' and a 'valuable probe for extensive investigations' [1]. This designation distinguishes it from other ATR-targeting modalities and from later-generation ATR PROTACs. As the first-reported degrader, it serves as the benchmark compound for the field.

ATR Degradation First-in-Class Chemical Probe PROTAC

Recommended Applications for PROTAC ATR Degrader-1 in Research and Industry


In Vivo Studies of ATR Degradation in ATM-Deficient Cancer Models

Based on its demonstrated in vivo efficacy and safety profile in an ATM-deficient LoVo xenograft model [1], PROTAC ATR degrader-1 is optimally suited for preclinical studies investigating synthetic lethality in colorectal and other cancers with ATM deficiency. Its improved performance over the parent inhibitor AZD6738 makes it the preferred tool for establishing proof-of-concept for ATR degradation in vivo.

High-Confidence Target Validation and Proteomics Studies

The exceptional selectivity of PROTAC ATR degrader-1, confirmed by proteome-wide analysis [1], makes it an ideal chemical probe for target validation experiments. Researchers can use this compound to dissect ATR-specific biology with minimal confounding off-target effects, a critical requirement for high-impact publications and robust target deconvolution.

Mechanistic Studies of Sustained Target Suppression

The ~12-hour duration of ATR degradation after compound washout [1] enables detailed pharmacodynamic and mechanistic studies of long-term ATR loss. This property is particularly valuable for experiments requiring washout protocols or for investigating the downstream consequences of sustained ATR depletion on DNA damage response pathways and cell cycle progression.

Benchmarking for Next-Generation ATR Degrader Development

As the first-in-class ATR degrader [1], PROTAC ATR degrader-1 serves as the essential benchmark comparator for medicinal chemistry and drug discovery programs developing novel ATR-targeting PROTACs. Procurement of this compound is necessary for head-to-head comparisons in potency, selectivity, and efficacy assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC ATR degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.